1-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-(3-METHYLPHENYL)PYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE
Description
- The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine core.
Attachment of Substituents:
- The 4-chlorobenzylthio group can be attached through a thiolation reaction, where a chlorobenzyl chloride reacts with a thiol in the presence of a base.
- The 3-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Properties
IUPAC Name |
1-[2-[(4-chlorophenyl)methylsulfanyl]-6-(3-methylphenyl)pyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4OS/c1-16-3-2-4-19(13-16)21-14-22(29-11-9-18(10-12-29)23(26)30)28-24(27-21)31-15-17-5-7-20(25)8-6-17/h2-8,13-14,18H,9-12,15H2,1H3,(H2,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHRXVDZAIWSBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)SCC3=CC=C(C=C3)Cl)N4CCC(CC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-(3-METHYLPHENYL)PYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions
-
Preparation of Pyrimidine Core:
- The pyrimidine core can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-(3-METHYLPHENYL)PYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
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Oxidation:
- The compound can undergo oxidation reactions, particularly at the sulfur atom of the 4-chlorobenzylthio group, forming sulfoxides or sulfones.
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Reduction:
- Reduction reactions can occur at the carbonyl group of the piperidine-4-carboxamide, leading to the formation of alcohol derivatives.
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Substitution:
- Nucleophilic substitution reactions can take place at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include alcohol derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
1-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-(3-METHYLPHENYL)PYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
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Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
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Biology:
- Investigated for its potential as a biochemical probe to study cellular processes.
- Used in assays to understand its interaction with biological macromolecules.
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Medicine:
- Explored for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
- Studied in preclinical trials for its efficacy and safety profiles.
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Industry:
- Utilized in the development of new materials with specific properties.
- Employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-(3-METHYLPHENYL)PYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-[2-[(4-Chlorobenzyl)thio]-6-(4-methylphenyl)pyrimidin-4-yl]piperidine-4-carboxamide
- 1-[2-[(4-Chlorobenzyl)thio]-6-(2-methylphenyl)pyrimidin-4-yl]piperidine-4-carboxamide
- 1-[2-[(4-Chlorobenzyl)thio]-6-(3-ethylphenyl)pyrimidin-4-yl]piperidine-4-carboxamide
Comparison:
- The unique combination of substituents in 1-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-(3-METHYLPHENYL)PYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE imparts distinct chemical and biological properties compared to its analogs.
- Variations in the position and type of substituents can significantly affect the compound’s reactivity, stability, and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
